Bienvenue dans la boutique en ligne BenchChem!

Potassium heptafluorotantalate

Tantalum Capacitors Specific Capacitance Sodium Reduction

Potassium heptafluorotantalate (K₂TaF₇) is the essential precursor for high-performance tantalum capacitors and corrosion-resistant coatings. It enables low-temperature sodium reduction to produce high-surface-area powder (>70,000 CV/g), a feat unattainable with Ta₂O₅. Its distinct reduction kinetics ensure superior yield and purity for semiconductor and aerospace applications.

Molecular Formula K2[TaF7]
F7K2Ta
Molecular Weight 392.133 g/mol
CAS No. 16924-00-8
Cat. No. B096714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium heptafluorotantalate
CAS16924-00-8
Molecular FormulaK2[TaF7]
F7K2Ta
Molecular Weight392.133 g/mol
Structural Identifiers
SMILESF[Ta-2](F)(F)(F)(F)(F)F.[K+].[K+]
InChIInChI=1S/7FH.2K.Ta/h7*1H;;;/q;;;;;;;2*+1;+5/p-7
InChIKeyDPXAUKPQZOAHGF-UHFFFAOYSA-G
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityAPPROX 5 G/L @ 0 °C;  600 G/L @ 100 °C

Potassium Heptafluorotantalate (K₂TaF₇, CAS 16924-00-8): High-Purity Precursor for Tantalum Metal and Capacitor-Grade Powders


Potassium heptafluorotantalate (K₂TaF₇) is an inorganic salt of the heptafluorotantalate anion, recognized as the principal intermediate in the production of metallic tantalum and tantalum capacitor powders [1]. This white, crystalline solid (density: 4.56 g/cm³; melting point: 520–820 °C) is synthesized from tantalum ore concentrates via hydrofluoric acid digestion and subsequent potassium salt precipitation, a process that enables effective separation from niobium and other impurities [1][2]. Its primary industrial value lies in its role as a precursor for sodium reduction to yield high-surface-area tantalum powder, which constitutes over 95% of global tantalum capacitor production [1].

Why Generic Substitution of K₂TaF₇ Fails: Critical Differentiation in Tantalum Precursor Selection


Substituting K₂TaF₇ with alternative tantalum precursors such as Ta₂O₅, TaCl₅, or its niobium analog K₂NbF₇ is not viable due to fundamental differences in reduction behavior, impurity tolerance, and final product performance. While Ta₂O₅ requires carbothermic reduction at extreme temperatures (>2000 °C) yielding coarse, low-capacitance powder unsuitable for electronics, K₂TaF₇ enables low-temperature sodium reduction (~800 °C) that produces high-surface-area particles essential for capacitors [1]. Furthermore, K₂TaF₇ exhibits distinct electrochemical and thermochemical properties compared to isostructural K₂NbF₇, including differences in K 2s orbital energies that influence reduction kinetics and current efficiency [2]. These intrinsic variations mean that process parameters optimized for K₂TaF₇ cannot be directly transferred to alternative compounds without compromising yield, purity, or specific capacitance [1][2].

Quantitative Differentiation of K₂TaF₇: Head-to-Head Performance Comparisons Against Alternative Tantalum Precursors


Capacitance Performance: K₂TaF₇-Derived Tantalum Powder Achieves 100,000 CV/g vs. 70,000 CV/g from Alternative Routes

Tantalum powder produced via sodium reduction of K₂TaF₇ achieves a specific capacity of 100,000 μC/g, which is 43% higher than the 70,000 μC/g obtained from alternative reduction processes using Ta₂O₅ [1]. This difference stems from the unique coral-like particle morphology generated during K₂TaF₇ reduction, which maximizes surface area [1].

Tantalum Capacitors Specific Capacitance Sodium Reduction

Electrodeposition Current Efficiency: K₂TaF₇ Achieves Up to 30% vs. Lower Efficiency for K₂NbF₇ Under Identical Conditions

In a comparative study of electrocrystallization from KF-based melts, tantalum electrodeposition from K₂TaF₇ exhibited significantly higher current efficiency than niobium from K₂NbF₇ under the same experimental parameters [1]. The current efficiency for tantalum deposition reaches up to 30%, while niobium deposition typically yields lower efficiency due to more favorable comproportionation reactions that consume current without metal deposition [1][2].

Molten Salt Electrolysis Current Efficiency Tantalum Coatings

Coating Quality: Tantalum Coatings from K₂TaF₇ Exhibit Lower Roughness than Niobium Coatings from K₂NbF₇

Tantalum coatings electrodeposited from NaCl-KCl-NaF-K₂TaF₇ melts produce smoother surfaces than niobium coatings from analogous K₂NbF₇ melts under identical conditions [1]. The reduced roughness is attributed to the greater strength of tantalum fluoride complexes, which suppress micropassivation by oxygen impurities [1]. Specifically, tantalum oxofluoride complexes discharge at more negative potentials than fluoride complexes, preventing surface irregularities [1].

Coating Roughness Electrodeposition Tantalum Coatings

Purity Specifications: K₂TaF₇ Available at 5N (99.999%) Purity, Surpassing Standard 4N (99.99%) Grades

Commercial K₂TaF₇ is routinely available in 4N (99.99%) purity, with premium grades reaching 5N (99.999%) where metallic impurities (Na, Fe, Ni) are controlled to ppm levels [1]. This surpasses typical purity specifications for Ta₂O₅ (99.9% to 99.99%) and TaCl₅ (99% to 99.9%) used in alternative tantalum processing routes [2].

High-Purity Materials Electronic Grade Tantalum Precursor

Optimal Application Scenarios for Potassium Heptafluorotantalate Based on Quantified Performance Advantages


Production of High-Capacitance Tantalum Capacitor Powder (≥70,000 CV/g)

K₂TaF₇ is the undisputed precursor of choice for manufacturing tantalum powders with specific capacitances exceeding 70,000 CV/g. The sodium reduction process enables formation of coral-like particle morphology with high surface area, achieving up to 100,000 μC/g [1]. This performance is unattainable with Ta₂O₅ reduction, which produces denser, lower-capacitance powder [2]. Capacitors fabricated from K₂TaF₇-derived powder are essential for miniaturized electronics where space constraints demand maximum capacitance per unit volume [1].

Electrodeposition of Dense, Corrosion-Resistant Tantalum Coatings

K₂TaF₇ serves as the preferred tantalum source for molten salt electrodeposition of corrosion-resistant coatings on stainless steel and other substrates. Under optimized conditions (61 mol% LiF-39 mol% NaF melt with 1 mol% K₂TaF₇ at 800 °C and 5 mA/cm²), dense metallic tantalum coatings are achieved with corrosion rates as low as 0.028 mm/year in hot concentrated HI acid [1]. The smoother surface finish compared to niobium coatings [2] makes K₂TaF₇-derived tantalum ideal for chemical processing equipment handling aggressive media [1].

Synthesis of High-Purity Tantalum Metal for Sputtering Targets and Superalloys

K₂TaF₇ with 5N (99.999%) purity provides a critical starting material for producing high-purity tantalum metal ingots via sodium reduction followed by electron beam melting. The low impurity levels (ppm Na, Fe, Ni) [1] are essential for sputtering targets used in semiconductor metallization, where trace contaminants can cause device failure. Similarly, superalloys for aerospace turbine blades require tantalum with strictly controlled interstitial elements to maintain creep resistance at elevated temperatures [2].

Additive for Hydrogen Storage Materials (e.g., MgH₂ Dehydrogenation)

K₂TaF₇ has demonstrated a unique catalytic effect in magnesium hydride (MgH₂) hydrogen storage systems. Addition of 1% K₂TaF₇ reduces the initial dehydrogenation temperature of MgH₂ by 130 °C while maintaining a hydrogen release capacity of 7.3 wt% [1]. This performance advantage positions K₂TaF₇ as a specialized additive for solid-state hydrogen storage applications where lower operating temperatures reduce system complexity and improve safety [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium heptafluorotantalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.